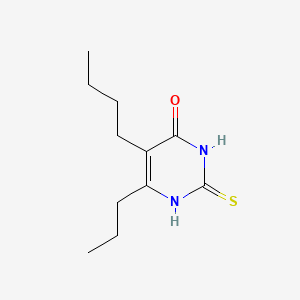

5-Butyl-6-propyl-2-thiouracil

Description

Contextualization of Thiouracil Derivatives in Contemporary Chemical Biology Research

Thiouracil derivatives, a class of heterocyclic compounds structurally related to the pyrimidine (B1678525) nucleobase uracil, are of considerable interest in medicinal chemistry and chemical biology. ekb.egresearchtrends.net The replacement of the oxygen atom at the 2-position of the pyrimidine ring with a sulfur atom imparts unique physicochemical properties that underpin a wide array of biological effects. preprints.org These compounds are recognized for a diverse range of therapeutic potentials, including anticancer, antimicrobial, antiviral, and antioxidant activities. ekb.egekb.eg

The thiouracil scaffold serves as a versatile template for chemical modification, allowing for the synthesis of extensive libraries of derivatives. ekb.eg Researchers have explored substitutions at various positions of the thiouracil ring, leading to compounds with fine-tuned biological activities. For instance, S-alkylation and N-alkylation have yielded potent antibacterial and cytotoxic agents. ekb.eg The ability of the thiouracil core to interact with various biological targets, including enzymes and receptors, makes it a privileged structure in drug discovery. preprints.orgnih.gov

Significance and Research Imperatives Pertaining to Alkyl-Substituted 2-Thiouracils, with Specific Reference to 5-Butyl-6-propyl-2-thiouracil

Alkyl substitution on the 2-thiouracil (B1096) ring system is a key strategy for modulating the biological and physicochemical properties of these molecules. The size, length, and position of the alkyl groups can significantly influence factors such as lipophilicity, metabolic stability, and target selectivity. A well-known example is 6-propyl-2-thiouracil (PTU), an established antithyroid agent that underscores the therapeutic relevance of this class of compounds. ekb.egnih.gov

The introduction of alkyl groups at both the 5 and 6 positions, as seen in 5-Butyl-6-propyl-2-thiouracil, represents a logical progression in the exploration of this chemical space. While direct and extensive research on 5-Butyl-6-propyl-2-thiouracil is not widely documented in publicly available literature, its structural features suggest several research imperatives:

Synthesis and Characterization: The development of efficient and regioselective synthetic routes to 5,6-dialkyl-2-thiouracils is a fundamental research objective. A common method for synthesizing 6-substituted-2-thiouracils involves the condensation of a β-ketoester with thiourea (B124793). umass.edu For a 5,6-disubstituted analog like 5-Butyl-6-propyl-2-thiouracil, a potential synthetic precursor would be an appropriately substituted β-ketoester, namely ethyl 2-butyloctanoate, condensed with thiourea.

Structure-Activity Relationship (SAR) Studies: Investigating how the combination of a butyl group at the C5 position and a propyl group at the C6 position influences biological activity is crucial. The butyl group at C5 is expected to significantly increase the lipophilicity of the molecule compared to smaller alkyl groups or an unsubstituted C5. This could enhance its ability to cross biological membranes and potentially interact with hydrophobic binding pockets in target proteins.

Exploration of Novel Biological Activities: While the antithyroid activity is a known property of some 6-alkyl-2-thiouracils, the unique substitution pattern of 5-Butyl-6-propyl-2-thiouracil may lead to novel or enhanced activities in other therapeutic areas, such as oncology or infectious diseases. Research into its potential as an enzyme inhibitor or a modulator of cellular signaling pathways is warranted.

The table below provides a comparative overview of the properties of related alkyl-substituted thiouracils, offering a context for the anticipated characteristics of 5-Butyl-6-propyl-2-thiouracil.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Position 5 Substituent | Position 6 Substituent | Known Biological Activity/Use |

| 2-Thiouracil | C4H4N2OS | 128.15 | H | H | Antithyroid |

| 6-Methyl-2-thiouracil | C5H6N2OS | 142.18 | H | Methyl | Antithyroid, Enzyme Inhibition |

| 6-Propyl-2-thiouracil (PTU) | C7H10N2OS | 170.23 | H | Propyl | Antithyroid Drug nih.gov |

| 5,6-Dimethyl-2-thiouracil | C6H8N2OS | 156.21 | Methyl | Methyl | Heterocyclic building block caymanchem.com |

| 5-Allyl-6-methyl-2-thiouracil | C8H10N2OS | 182.25 | Allyl | Methyl | Potential Hypnotic/Anticancer |

| 5-Butyl-6-propyl-2-thiouracil | C11H18N2OS | 226.34 | Butyl | Propyl | (Under Investigation) |

Data for 5-Butyl-6-propyl-2-thiouracil is predicted.

Structure

3D Structure

Properties

CAS No. |

100051-37-4 |

|---|---|

Molecular Formula |

C11H18N2OS |

Molecular Weight |

226.34 g/mol |

IUPAC Name |

5-butyl-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C11H18N2OS/c1-3-5-7-8-9(6-4-2)12-11(15)13-10(8)14/h3-7H2,1-2H3,(H2,12,13,14,15) |

InChI Key |

VURDXXXEUABMQP-UHFFFAOYSA-N |

SMILES |

CCCCC1=C(NC(=S)NC1=O)CCC |

Canonical SMILES |

CCCCC1=C(NC(=S)NC1=O)CCC |

Other CAS No. |

100051-37-4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Thiouracil Systems

Established Synthetic Routes for the 2-Thiouracil (B1096) Core

The formation of the 2-thiouracil nucleus is a well-documented process in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.

The most traditional and widely employed method for constructing the 2-thiouracil ring is the condensation reaction between a β-ketoester and thiourea (B124793). This reaction, typically conducted in the presence of a strong base such as sodium ethoxide, provides a direct route to 6-substituted-2-thiouracils. For instance, the synthesis of the well-known antithyroid agent 6-propyl-2-thiouracil is achieved by condensing ethyl β-oxohexanoate with thiourea. researchgate.netnih.gov The mechanism involves the initial formation of an intermediate thioureide which then undergoes intramolecular cyclization and dehydration to yield the final pyrimidine (B1678525) ring. tandfonline.com

Another significant condensation approach is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-dicarbonyl compound, and thiourea. ekb.eg This method is particularly valuable for producing dihydropyrimidine-2-thiones, which can be subsequently oxidized to the corresponding 2-thiouracils.

| β-Dicarbonyl Compound | Condensation Partner | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Thiourea | Sodium ethoxide | 6-methyl-2-thiouracil | mdpi.com |

| Ethyl β-oxohexanoate | Thiourea | Sodium ethoxide | 6-propyl-2-thiouracil | researchgate.net |

| Ethyl cyanoacetate (B8463686) / Aldehyde | Thiourea | Base | Substituted 2-thiouracil-5-carbonitriles | ekb.eg |

To enhance reaction efficiency, microwave-assisted organic synthesis has been successfully applied to the production of 2-thiouracil analogues. beilstein-journals.org This technique significantly reduces reaction times, often from hours to minutes, and can lead to improved yields and purer products compared to conventional heating methods. nih.govmdpi.com The microwave irradiation promotes rapid and uniform heating of the reaction mixture, accelerating the rate of the condensation and cyclization steps. nih.gov This high-speed, efficient approach is particularly beneficial for creating libraries of substituted thiouracils for research and drug discovery purposes. sci-hub.box

Multi-component reactions (MCRs) are highly convergent and atom-economical processes that combine three or more reactants in a single operation to form a complex product. nih.gov The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidine-2-thiones. researchgate.net These reactions are prized for their operational simplicity and efficiency, as they avoid the need for isolating intermediates. nih.gov Modern variations of MCRs for pyrimidine synthesis may employ catalysts like iridium pincer complexes to facilitate the regioselective assembly of highly substituted pyrimidines from simple precursors like amidines and alcohols. nih.govmdpi.com

Strategies for Regioselective Alkyl Chain Introduction at Pyrimidine Ring Positions (e.g., C-5 and C-6)

Achieving the specific substitution pattern of 5-Butyl-6-propyl-2-thiouracil requires careful planning of the synthetic route to ensure the regioselective placement of the butyl and propyl groups.

The most direct strategy for incorporating the C-5 butyl and C-6 propyl groups is to utilize a precursor that already contains these substituents in the correct arrangement. The key starting material for this approach is a β-ketoester of the general structure R²-CO-CH(R¹)-COOR, which upon condensation with thiourea, yields a 5,6-disubstituted-2-thiouracil.

For the synthesis of 5-Butyl-6-propyl-2-thiouracil, the required precursor would be ethyl 2-butyl-3-oxoheptanoate . The synthesis of this specific β-ketoester can be envisioned through the following steps:

Acylation of a ketone: Heptan-3-one can be acylated at the C-2 position.

Alkylation of a β-ketoester: A more common approach involves the alkylation of a simpler β-ketoester. For example, ethyl 3-oxoheptanoate (the ester corresponding to the propyl group at C-6) can be synthesized and then alkylated at the C-2 position using butyl bromide in the presence of a suitable base like sodium ethoxide. The C-2 position of β-ketoesters is readily deprotonated to form a nucleophilic enolate, which then attacks the alkyl halide.

Once the ethyl 2-butyl-3-oxoheptanoate precursor is synthesized, its condensation with thiourea under basic conditions, analogous to the synthesis of 6-propyl-2-thiouracil, would yield the target compound, 5-Butyl-6-propyl-2-thiouracil.

| Target Compound | Required β-Ketoester Precursor | Key Synthetic Step |

|---|---|---|

| 6-Propyl-2-thiouracil | Ethyl 3-oxoheptanoate | Condensation with thiourea |

| 5-Ethyl-6-methyl-2-thiouracil | Ethyl 2-ethyl-3-oxobutanoate | Condensation with thiourea |

| 5-Butyl-6-propyl-2-thiouracil | Ethyl 2-butyl-3-oxoheptanoate | Condensation with thiourea |

The success of the synthesis of specifically substituted thiouracils like 5-Butyl-6-propyl-2-thiouracil is critically dependent on the design of the β-dicarbonyl precursor. The structure of this starting material directly dictates the substitution pattern at the C-5 and C-6 positions of the final pyrimidine ring.

Reaction Optimization is crucial to maximize the yield and purity of the final product. Key parameters that require careful control include:

Base: Sodium ethoxide is a commonly used base, but its concentration must be optimized to ensure complete deprotonation of the β-ketoester and thiourea without promoting side reactions.

Solvent: Absolute ethanol (B145695) is the typical solvent, as it is compatible with the sodium ethoxide base.

Temperature and Reaction Time: The reaction is usually performed under reflux. The optimal time must be determined to ensure the reaction goes to completion without significant degradation of the product.

Purification: After the reaction is complete, the product is typically precipitated by acidifying the reaction mixture and then purified by recrystallization.

By carefully designing the precursor and optimizing the reaction conditions, the targeted synthesis of 5-Butyl-6-propyl-2-thiouracil can be achieved with good efficiency and selectivity.

Synthesis of Novel 2-Thiouracil Derivatives and Analogues Relevant to 5-Butyl-6-propyl-2-thiouracil Research

The core 2-thiouracil scaffold serves as a versatile platform for chemical modification, enabling the synthesis of a diverse array of derivatives and analogues. These synthetic endeavors are crucial for exploring structure-activity relationships and developing compounds with tailored properties. This section details the synthetic methodologies for key classes of 2-thiouracil analogues that are relevant to the study of compounds like 5-Butyl-6-propyl-2-thiouracil.

Sulfonamide and Amide Analogues

The incorporation of sulfonamide and amide functionalities into the 2-thiouracil structure has been a significant area of research. A primary synthetic route to 2-thiouracil-5-sulfonamide derivatives commences with the chlorosulfonation of 2-thiouracil. mdpi.com This is typically achieved by reacting 2-thiouracil with chlorosulfonic acid, often at elevated temperatures, to yield 2-thiouracil-5-sulfonyl chloride. mdpi.commdpi.com This reactive intermediate is then coupled with a variety of aromatic or heterocyclic amines to furnish the desired sulfonamide derivatives. researchgate.net Pyridine is often employed as an acid scavenger in these reactions. mdpi.comnih.gov

Further derivatization of these sulfonamide analogues can be accomplished through various chemical transformations. For instance, Claisen-Schmidt condensation of 2-thiouracil-5-sulfonamide derivatives containing a methyl ketone group with aromatic aldehydes can produce chalcone (B49325) derivatives. mdpi.com These chalcones, in turn, can serve as precursors for the synthesis of other heterocyclic systems. nih.gov

The synthesis of amide analogues can be approached by creating an amide linkage at different positions of the 2-thiouracil ring, depending on the desired final compound and the available starting materials.

Table 1: Synthesis of 2-Thiouracil-5-Sulfonamide Derivatives

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Chlorosulfonation | 2-thiouracil, Chlorosulfonic acid, 120°C | 2-Thiouracil-5-sulfonyl chloride | mdpi.com |

| 2 | Sulfonamide Formation | 2-Thiouracil-5-sulfonyl chloride, Aromatic/heterocyclic amine, Pyridine | 2-Thiouracil-5-sulfonamide derivative | researchgate.netnih.gov |

| 3 | Chalcone Formation | N-(3-Acetylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide, Aromatic aldehyde, 10% NaOH in ethanol | Chalcone derivative | mdpi.com |

Glycoside and Nucleoside Analogues

The synthesis of glycoside and nucleoside analogues of 2-thiouracil is of interest due to their potential to mimic endogenous nucleosides and interact with biological targets. Both S-glycosides and N-glycosides have been prepared.

The synthesis of S-glycoside analogues often involves the coupling of a protected halo-sugar with a thiouracil derivative. researchgate.netrjptonline.org For instance, protected bromo sugars can be reacted with thiouracil derivatives in the presence of a base like potassium carbonate to form the corresponding S-glycoside. researchgate.netrjptonline.org Deprotection of the sugar moiety then yields the final S-glycoside.

The synthesis of C-nucleoside analogues, where the sugar is attached to the pyrimidine ring via a carbon-carbon bond, has also been explored. researchgate.netresearchgate.net One method involves the condensation of 6-amino-2-thiouracil (B86922) with a suitable sugar in the presence of chloroacetic acid. researchgate.net A regiospecific synthesis of 5-halo-2-methylthiouracil nucleosides has been achieved through direct glycosylation, followed by halogenation. nih.gov

Table 2: General Strategies for the Synthesis of 2-Thiouracil Glycoside and Nucleoside Analogues

| Analogue Type | Synthetic Approach | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| S-Glycosides | Coupling of protected halo-sugars with thiouracil derivatives | Protected bromo-sugars, K2CO3 | S-glycoside analogues | researchgate.netrjptonline.org |

| C-Glycosides | Condensation of 6-amino-2-thiouracil with sugars | Chloroacetic acid | C-glycoside analogues | researchgate.net |

| N-Nucleosides | Direct glycosylation followed by modification | Protected sugars, Halogenating agents | 5-halo-2-methylthiouracil nucleosides | nih.gov |

Halogenated 2-Thiouracil Analogues

Halogenation of the 2-thiouracil ring can significantly influence the electronic properties and biological activity of the molecule. The synthesis of 5-halogenated 2-thiouracil derivatives is a key area of investigation. acs.org A direct method for the synthesis of 5-halo-2-methylthiouracil nucleosides involves an initial glycosylation step, followed by halogenation using an electrophilic halogen reagent in the presence of sodium azide (B81097) under mild conditions. nih.gov This approach allows for the introduction of a halogen atom at the 5-position of the pyrimidine ring after the sugar moiety has been attached.

The synthesis of other halogenated analogues may involve direct halogenation of the 2-thiouracil core or the use of halogenated precursors in the initial ring formation reaction. The specific methodology depends on the desired position of the halogen and the stability of the starting materials and intermediates.

Selenium Analogues of Thiouracils

The replacement of the sulfur atom in the thiouracil ring with selenium gives rise to selenouracil analogues, which can exhibit distinct biological properties. The synthesis of selenium analogues of antithyroid drugs like 6-propyl-2-thiouracil (PTU) has been reported. The general synthesis of selenoureas, which can be precursors to selenouracils, can be achieved through reactions involving elemental selenium. nih.gov For instance, the synthesis of the selenium analogue of methimazole (B1676384) (MMI) involves the reaction of N-methylimidazole with a lithiating agent followed by the insertion of selenium. nih.gov The synthesis of the selenium analogue of carbimazole (B1668351) (CBZ) has also been described, involving the reaction of the corresponding selenolate with ethyl chloroformate.

These synthetic strategies highlight the feasibility of preparing a range of selenium-containing analogues of 2-thiouracil for further investigation.

Heterocyclic Ring Fusions and Modifications

Fusing additional heterocyclic rings to the 2-thiouracil core can lead to novel chemical entities with potentially enhanced or new biological activities. One example is the synthesis of thiazolopyrimidinyl acetamides from 6-amino-2-thiouracil. researchgate.net This is achieved by reacting 6-amino-2-thiouracil with aldehydes in the presence of chloroacetic acid. researchgate.net

The fusion of a thiopyran ring to the pyrimidine nucleus is another area of interest. rsc.org The synthetic strategies for constructing thiopyran-fused heterocycles often involve the use of precursors such as 2-mercaptoquinoline-3-carbaldehyde (B6611392) or indoline-2-thione. rsc.org While not directly starting from 2-thiouracil, these methods demonstrate the potential for creating fused systems involving a sulfur-containing ring adjacent to a pyrimidine-like core.

Further modifications can include the cyclo-condensation of chlorinated thiouracil derivatives with amino acids, such as glycine (B1666218), to form imidazopyrimidine systems. nih.gov

Mechanistic Investigations of Biological Activities Exhibited by 2 Thiouracil Derivatives

Modulation of Thyroid Hormone Homeostasis and Metabolism

2-Thiouracil (B1096) derivatives are renowned for their ability to modulate thyroid hormone homeostasis. Their primary mechanism of action involves the inhibition of key enzymatic processes within the thyroid gland, thereby reducing the synthesis of thyroid hormones.

Thyroid peroxidase (TPO) is a crucial enzyme in the synthesis of thyroid hormones. 2-Thiouracil derivatives, including the well-studied compound 6-propyl-2-thiouracil (PTU), act as inhibitors of TPO. drugbank.com The proposed mechanism involves the drug molecule interacting with the oxidized heme group of TPO, which is formed in the presence of hydrogen peroxide. This interaction prevents the enzyme from catalyzing the subsequent steps of hormone synthesis. The inhibition of TPO by PTU has been shown to be reversible. nih.gov

Studies have determined the concentration of PTU that produces a 50% inhibition (IC50) of TPO to be approximately 2 x 10-6 M. nih.gov This demonstrates the potent inhibitory effect of this class of compounds on a key enzyme in thyroid hormone production.

The synthesis of thyroid hormones involves the iodination of tyrosine residues on the thyroglobulin protein, followed by the coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3). 2-Thiouracil derivatives interfere with both of these TPO-catalyzed processes. nih.gov

Below is a table summarizing the inhibitory effects of 6-propyl-2-thiouracil (PTU) on TPO-mediated processes.

| Compound | Target Enzyme | Inhibitory Action | Potency (IC50) |

| 6-propyl-2-thiouracil (PTU) | Thyroid Peroxidase (TPO) | Reversible Inhibition | 2 x 10-6 M nih.gov |

Note: This data is for 6-propyl-2-thiouracil (PTU) and is presented as a representative example for the 2-thiouracil class of compounds.

In addition to their effects within the thyroid gland, some 2-thiouracil derivatives also impact the peripheral metabolism of thyroid hormones. Specifically, PTU is known to inhibit iodothyronine deiodinase enzymes, particularly type 1 deiodinase (D1). nih.gov This enzyme is responsible for the conversion of the prohormone T4 to the more biologically active T3 in peripheral tissues.

Enzyme Inhibition Beyond Endocrine Regulation

The biological activities of 2-thiouracil derivatives extend beyond the regulation of thyroid hormones. Research has identified their potential to inhibit other key enzymes in the body, suggesting broader therapeutic applications.

2-Thiouracil and its derivatives have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov The mechanism of inhibition is competitive, with a reported Ki value of 20 µM for 2-thiouracil. nih.gov These compounds appear to interfere with the binding of both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin (B1682763) (BH4), to the enzyme. nih.gov

A key aspect of this inhibition is the antagonism of BH4-induced dimerization of nNOS. nih.gov This interference with the enzyme's quaternary structure is a crucial element of its inhibitory action. 6-n-Propyl-2-thiouracil (6-PTU) has been shown to be a mechanism-based inactivator of the neuronal NOS isoform. nih.gov

Certain derivatives of 2-thiouracil have demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2A), an enzyme involved in cell cycle regulation. nih.govnih.gov For instance, a series of novel 2-thiouracil-5-sulfonamide derivatives were synthesized and showed significant inhibition of CDK2A. nih.govnih.gov

Structure-activity relationship (SAR) studies on these derivatives revealed that the presence of a sulfonamide group is crucial for their cytotoxic and CDK2A inhibitory activity. mdpi.com Specific substitutions on the phenyl ring of the sulfonamide moiety were found to influence the potency of inhibition. mdpi.com This line of research suggests the potential for developing 2-thiouracil-based compounds as anticancer agents.

The following table provides an example of the CDK2A inhibitory activity of a representative 2-thiouracil derivative.

| Compound Derivative | Target Enzyme | Biological Effect | Key Structural Feature for Activity |

| 2-Thiouracil-5-sulfonamides | CDK2A | Cell Cycle Arrest nih.gov | Sulfonamide group (-SO2NH-) mdpi.com |

Note: This data is for a class of 2-thiouracil derivatives and not specific to 5-Butyl-6-propyl-2-thiouracil.

Engagement with Cellular Metabolic Pathways and Processes

Purine (B94841) metabolism, which consists of de novo synthesis and salvage pathways, is crucial for the growth and pathogenesis of fungi and other pathogenic organisms. frontiersin.org The salvage pathway allows organisms to recycle purine bases from the host environment to synthesize essential nucleotides, a critical function for pathogens that may lack a complete de novo synthesis pathway. researchgate.net In some pathogenic bacteria, such as Helicobacter pylori, there is a complete reliance on the salvage pathway for purine nucleotide formation. nih.gov Similarly, in plant pathogenic fungi, while the de novo pathway is essential for infection, the salvage pathway is also functional. frontiersin.org

Despite the established importance of the purine salvage pathway as a potential target for antimicrobial agents, current scientific literature does not provide specific research on the influence of 5-Butyl-6-propyl-2-thiouracil on these pathways in pathogenic organisms. The mechanism of action for thiouracil derivatives has been more extensively studied in the context of their antithyroid effects, which involve the inhibition of thyroid peroxidase. nih.govthebiogrid.orgscispace.com Further investigation is required to determine if 5-Butyl-6-propyl-2-thiouracil or its derivatives engage with and potentially inhibit purine salvage enzymes in bacteria, fungi, or other pathogens.

Thiouracil derivatives have demonstrated notable antioxidant properties, positioning them as effective scavengers of reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in numerous diseases. The sulfhydryl group within the thiourea (B124793) unit of thiouracil compounds is a key feature contributing to their antioxidant activity.

Research into novel 2-thiouracil-5-sulfonamide derivatives has shown significant free radical scavenging efficacy against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide (H2O2). In these studies, various synthesized derivatives, including thiazole (B1198619) and thiosemicarbazone derivatives of 2-thiouracil, exhibited potent antioxidant activities, in some cases comparable to the standard antioxidant, ascorbic acid. This suggests that the 2-thiouracil scaffold is a promising backbone for the development of new antioxidant agents.

There is currently a lack of available scientific literature detailing the impact of 5-Butyl-6-propyl-2-thiouracil on indole (B1671886) oxidative polymerization pathways. While the polymerization of various compounds is a broad area of chemical research scispace.comresearchgate.net, specific studies linking thiouracil derivatives to the oxidative polymerization of indole have not been identified. This represents a gap in the current understanding of the biochemical interactions of this class of compounds.

Preclinical Investigations into Antimicrobial and Anticarcinogenic Potentials

Derivatives of 2-thiouracil have been a focus of research for developing new antimicrobial agents. Studies have explored the synthesis of 2-thiouracil-5-sulphonamide derivatives and their subsequent evaluation for antibacterial and antifungal properties. These investigations have revealed that modification of the thiouracil structure can lead to compounds with significant biological activity.

For instance, certain newly synthesized sulfonamide derivatives of 2-thiouracil have been tested against a panel of bacteria and fungi, demonstrating notable inhibitory effects. Another avenue of research has been the creation of metal complexes with 6-propyl-2-thiouracil. The introduction of metal ions such as copper (Cu(II)) and palladium (Pd(II)) has been shown to enhance the antimicrobial activity of the parent compound against both Gram-positive and Gram-negative bacteria, as well as yeasts. The Pd(II) complex with 6-propyl-2-thiouracil, in particular, exhibited high activity against the microorganisms tested.

Table 1: Antimicrobial Activity of 6-Propyl-2-Thiouracil Metal Complexes

| Compound | Test Organism | Activity Level |

|---|---|---|

| Cu(II) complex with 6-methyl-2-thiouracil | Various Bacteria & Yeasts | High |

| Pd(II) complex with 6-propyl-2-thiouracil | Various Bacteria & Yeasts | High |

This table summarizes findings where metal complexes showed enhanced antimicrobial activity.

The anticarcinogenic potential of 6-propyl-2-thiouracil derivatives has been explored through investigations of their cytotoxic effects on various human cancer cell lines. Research has shown that both the parent molecule and its metal complexes can inhibit the proliferation of cancer cells.

Studies involving copper (Cu(II)) and palladium (Pd(II)) complexes of 6-propyl-2-thiouracil demonstrated significant cytotoxic activity against the human cervical carcinoma (HeLa) cell line. The research indicated that the metal complexes were considerably more potent than the 6-propyl-2-thiouracil ligand alone. For example, the Cu(II) complex showed a 9-fold higher cytotoxic activity against HeLa cells, while the Pd(II) complex was over 149 times more active. Notably, these compounds showed a better effect on tumor cells compared to normal kidney cells (Vero), indicating a degree of selectivity. The lowest median cytotoxic concentration (CD50) observed was for the Pd(II) complex against the HeLa tumor cell line, recorded at 0.00064 mM.

Further research on S-substituted analogs of 6-n-propyl-2-thiouracil also identified novel compounds with cytotoxic properties. One analog, 2c (where the substituent R = CH2C6H11), was found to be the most potent cytotoxic agent against a multidrug-resistant small cell lung cancer cell line (H69AR).

Table 2: Cytotoxic Activity of 6-Propyl-2-Thiouracil Derivatives against Cancer Cell Lines

| Compound | Cell Line | Activity (CD50 / Potency) |

|---|---|---|

| 6-propyl-2-thiouracil | HeLa (Cervical Carcinoma) | Base Activity |

| Cu(II) complex with 6-propyl-2-thiouracil | HeLa (Cervical Carcinoma) | 9-fold higher than ligand |

| Pd(II) complex with 6-propyl-2-thiouracil | HeLa (Cervical Carcinoma) | >149-fold higher than ligand (CD50 = 0.00064 mM) |

| S-substituted analog 2c | H69AR (Lung Cancer) | Most potent in its series |

This table presents the comparative cytotoxic activities of 6-propyl-2-thiouracil and its derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Thiouracil Analogues

Elucidation of the Role of Alkyl Substituents (e.g., Butyl and Propyl) on Biological Potency and Selectivity

The nature, size, and position of alkyl substituents on the 2-thiouracil (B1096) ring play a pivotal role in determining the biological potency and selectivity of these compounds. The well-known antithyroid drug 6-n-propyl-2-thiouracil (PTU) serves as a foundational molecule for these studies. nih.govnih.govpharmacy180.com SAR investigations have revealed that modifications to the alkyl groups can significantly modulate the inhibitory activity against key enzymes like thyroid peroxidase (TPO) and deiodinases. nih.govnih.gov

Research into deiodinase D1 inhibition has shown that the substitution pattern on the thiouracil ring is critical. For instance, replacing the 6-n-propyl group of PTU with a smaller methyl group at the 5-position (5-methyl-2-thiouracil) results in a more potent D1 inhibitor. nih.gov Conversely, moving the propyl group from the 6-position to the 5-position (5-propyl-2-thiouracil) only slightly enhances inhibitory efficiency compared to PTU. nih.gov Interestingly, substituting the n-propyl group with a larger, more complex benzyl (B1604629) group at the C6 position leads to a significant increase in D1 inhibition, suggesting that the active site can accommodate bulky aromatic structures. nih.govnih.gov This indicates that both the size and the electronic properties of the substituent at C6 are key determinants of potency.

| Compound | Substituent(s) | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| 6-n-propyl-2-thiouracil (PTU) | 6-propyl | Deiodinase D1 | 1.7 |

| 5-methyl-2-thiouracil | 5-methyl | Deiodinase D1 | <1.7 (More potent than PTU) |

| 6-benzyl-2-thiouracil | 6-benzyl | Deiodinase D1 | <1.7 (More potent than PTU) |

| 1-methyl-2-mercaptoimidazole (MMI) | - | Thyroid Peroxidase (TPO) | 0.8 |

Impact of Halogenation (e.g., Fluorination) on Bioactivity Profiles

Halogenation, particularly fluorination, is a common strategy in medicinal chemistry to modulate a drug's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. ucd.ie In the context of 2-thiouracil analogues, the introduction of fluorine atoms can significantly enhance bioactivity. tandfonline.com

Studies on fluorinated derivatives of 2-thiouracil have demonstrated a marked increase in antithyroid activity compared to their non-halogenated parent compounds. tandfonline.com For example, replacing the 6-n-propyl group of PTU with a 6-n-heptafluoropropyl group results in an analogue that is approximately five times more potent as a TPO inhibitor. tandfonline.com Similarly, the 6-trifluoromethyl derivative also shows higher antithyroid activity than PTU. tandfonline.comtandfonline.com This potentiation of biological activity is attributed to the unique physicochemical properties conferred by fluorine, including its high electronegativity, the stability of the carbon-fluorine bond, and increased lipophilicity, which can lead to improved interactions with the target enzyme. ucd.ietandfonline.com

However, the position of the modification is crucial. While substitution at the C6 position with fluorinated alkyl groups enhances activity, modifications at other positions, such as the N1-acetyl group in 1-acetyl-6-trifluoromethyl-2-thiouracil, can abolish antithyroid activity completely. tandfonline.com This highlights the specific structural requirements for effective binding and inhibition of the target enzyme. The incorporation of fluorine can alter stability, solubility, and molecular polarity, which are critical factors for pharmacological activity. nih.gov

| Compound | Relative Potency (vs. PTU) as TPO Inhibitor |

|---|---|

| 6-n-propyl-2-thiouracil (PTU) | 1x |

| 6-trifluoromethyl-2-thiouracil | More potent than PTU |

| 1-methyl-6-trifluoromethyl-2-thiouracil | More potent than PTU |

| 6-n-heptafluoropropyl-2-thiouracil | ~5x more potent than PTU |

| 1-acetyl-6-trifluoromethyl-2-thiouracil | Inactive |

Analysis of Structural Modifications (e.g., Sulfonamide, Glycoside Moieties) on Pharmacological Effects

Introducing larger functional groups like sulfonamide and glycoside moieties to the 2-thiouracil scaffold can dramatically alter the pharmacological profile, often leading to novel biological activities such as anticancer and antimicrobial effects. researchgate.netproquest.commdpi.com

Sulfonamide Moieties: The pyrimidine (B1678525) nucleus of 2-thiouracil is generally unreactive towards electrophilic substitution, but the electron-releasing effects of the hydroxyl and thiol groups allow for reactions like chlorosulfonation at the C5 position. nih.govmdpi.com This enables the synthesis of a wide range of 2-thiouracil-5-sulfonamide derivatives. These derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic activity against various human cancer cell lines, including ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancers. mdpi.comnih.gov The mechanism often involves the induction of cell cycle arrest and apoptosis. mdpi.comnih.gov Molecular docking studies suggest that these compounds can effectively bind to targets like cyclin-dependent kinase 2A (CDK2A), explaining their potent anticancer effects. mdpi.com The structure-activity relationship of these sulfonamide derivatives indicates that the nature of the substituent on the sulfonamide nitrogen is critical for activity. mdpi.com

Glycoside Moieties: The attachment of sugar molecules to the 2-thiouracil core, forming S-glycosides or N-glycosides, is another strategy to create analogues with diverse biological activities. proquest.comproquest.com These glycosylated derivatives have been investigated for their antimicrobial and antioxidant properties. proquest.com The sugar moiety can influence the compound's solubility, cell permeability, and interaction with biological targets. The formation of S-glycosides involves coupling a protected bromo sugar with the thiouracil derivative. proquest.com These compounds have been reported to possess antibacterial and antifungal activity. proquest.com Similarly, N-glycosides of thiouracil have also been synthesized and shown to have a range of bioactivities, including antioxidant and antimicrobial effects. proquest.com The specific sugar (e.g., D-fructose, D-galactose) and the linkage to the thiouracil ring are key factors in determining the resulting pharmacological profile. proquest.com

| Compound Series | Modification | Observed Pharmacological Effect | Example Target |

|---|---|---|---|

| 2-Thiouracil-5-Sulfonamides | Addition of sulfonamide group at C5 | Anticancer, Cytotoxic | Cyclin-Dependent Kinase 2A (CDK2A) |

| S-Glycoside Thiouracils | Attachment of sugar moiety via sulfur | Antibacterial, Antifungal | Not specified |

| N-Glycoside Thiouracils | Attachment of sugar moiety via nitrogen | Antioxidant, Antimicrobial | Not specified |

Comparative Structure-Activity Analysis of Sulfur vs. Selenium Thiouracil Analogues

Replacing the sulfur atom at the C2 position of the thiouracil ring with selenium results in 2-selenouracil (B97483) analogues, which often exhibit distinct and sometimes more potent biological activities. nih.govnih.gov This substitution significantly alters the compound's redox chemistry and its interaction with selenoenzymes, such as deiodinases. researchgate.net

In the context of deiodinase inhibition, the selenium analogue of PTU (PTU-Se) has been shown to be a slightly more potent inhibitor of deiodinase D1 activity compared to the classical sulfur-containing PTU. nih.gov The rationale behind this enhanced activity lies in the distinct chemical properties of selenium. Selenols are more acidic and better nucleophiles than thiols, and diselenide bonds are more easily reduced than disulfide bonds. These properties can lead to different inhibitory mechanisms. For example, PTU is thought to form a stable enzyme-Se-S-PTU complex with the active site selenocysteine (B57510) of D1, thereby blocking its activity. nih.gov The selenium analogues may interact differently with this active site.

However, the enhanced potency is not universal across all analogues or targets. For a series of methimazole (B1676384) (MMI) analogues, which are also used as antithyroid drugs, the IC₅₀ values for D1 inhibition were comparable between the pairs of selenium- and sulfur-based compounds. nih.gov This suggests that the benefit of selenium incorporation is context-dependent and relies on the specific structure of the parent molecule and the architecture of the enzyme's active site.

| Compound Pair | Target Enzyme | Relative Potency | Note |

|---|---|---|---|

| PTU (Sulfur) vs. PTU-Se (Selenium) | Deiodinase D1 | Selenium analogue is slightly more potent | Difference in inhibitory mechanism due to redox properties. |

| MMI Analogues (Sulfur vs. Selenium) | Deiodinase D1 | Comparable IC₅₀ values | Potency enhancement by selenium is not universal. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and other cheminformatics approaches are powerful computational tools used to correlate the structural or physicochemical properties of compounds with their biological activities. mdpi.comresearchgate.net These methods are invaluable in the study of 2-thiouracil analogues, enabling the prediction of bioactivity for newly designed compounds and providing insights into the key molecular features required for a desired pharmacological effect. nih.gov

In the development of novel thiouracil-based drugs, QSAR models are built by establishing a mathematical relationship between the biological activity (e.g., IC₅₀ values against a cancer cell line) and a set of calculated molecular descriptors. mdpi.comcarta-evidence.org These descriptors can encode various aspects of the molecule, including electronic properties (e.g., HOMO/LUMO energies), physicochemical parameters (e.g., logP, molecular weight), and topological features. mdpi.comresearchgate.net

For instance, QSAR studies on thiouracil-based derivatives with anticancer activity have successfully developed models that can predict their cytotoxicity against specific cell lines like colorectal cancer (HCT). mdpi.com These models, often developed using multilinear regression, demonstrate a good correlation between the observed and predicted activities. researchgate.net

Complementary to QSAR, molecular docking simulations are used to predict the binding mode of thiouracil derivatives within the active site of a biological target, such as an enzyme like topoisomerase II. mdpi.comcarta-evidence.org By analyzing the binding energies and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can understand why certain structural modifications lead to enhanced activity. mdpi.com Together, QSAR and molecular docking provide a rational basis for the design and optimization of new 2-thiouracil analogues with improved therapeutic potential. nih.gov

Preclinical Pharmacokinetic and Metabolic Profiling of 2 Thiouracil Derivatives

Absorption and Distribution Studies in Experimental Animal Models

Thiouracil derivatives are generally well-absorbed following oral administration. drugbank.com Studies in rats with the parent compound, 2-thiouracil (B1096), show it is absorbed from the gastrointestinal tract. nih.gov The distribution of these compounds is a key determinant of their pharmacological action, particularly their accumulation in the target organ, the thyroid gland.

A defining characteristic of 2-thiouracil and its derivatives is their selective accumulation in the thyroid gland. nih.govnih.gov This tissue-specific concentration is fundamental to their mechanism of action, which involves the inhibition of thyroid peroxidase, a key enzyme in thyroid hormone synthesis. drugbank.comwikipedia.org

Experimental studies in rats have demonstrated that after administration of radiolabelled 2-thiouracil or propylthiouracil (B1679721) (PTU), there is a considerable accumulation of the compound and its metabolites in thyroid tissue relative to plasma concentrations. nih.govnih.gov This accumulation is a prolonged process, with studies showing that the inhibitory effect of a single low dose of PTU in rats is still significant 17-18 hours after injection, suggesting retention of the drug or its active metabolites within the gland. nih.gov The concentration in the thyroid is believed to be the result of a saturable transport mechanism. nih.gov

The transfer of therapeutic agents across the placenta is a critical consideration. Studies on 2-thiouracil derivatives have shown that they can cross the placental barrier, which has implications for fetal thyroid function. researchgate.net

Research in pregnant rats using 35S-labelled propylthiouracil (PTU) and methimazole (B1676384) (MMI) revealed that both compounds are transferred across the placenta. oup.com However, the rat placenta appeared to be slightly more permeable to MMI than to PTU. After MMI administration, fetal and maternal serum concentrations reached equilibrium quickly, whereas a persistent maternal-to-fetal serum gradient was observed with PTU, with a maximum fetal:maternal serum ratio of 0.72. oup.comoup.com

Studies using the isolated perfused term human placental lobule have provided more direct data on human placental transfer. These experiments indicated that both PTU and methimazole readily cross the placenta, reaching equilibrium in about two hours. nih.gov The transfer kinetics for both drugs were found to be similar and nonsaturable. researchgate.netnih.gov

Table 1: Placental Transfer Kinetics of Propylthiouracil (PTU) and Methimazole (MMI) in a Perfused Human Placental Lobule Model nih.gov

| Drug | Condition | Maternal to Fetal Clearance (mL·min⁻¹·g⁻¹) (mean ± SD) | Fetal to Maternal Clearance (mL·min⁻¹·g⁻¹) (mean ± SD) |

| PTU | Low Dose (4 µg/mL), No Albumin | 0.229 ± 0.110 | 0.147 ± 0.072 |

| PTU | Low Dose (4 µg/mL), With Albumin | 0.216 ± 0.065 | 0.109 ± 0.014 |

| PTU | High Dose (40 µg/mL), No Albumin | 0.170 ± 0.032 | 0.116 ± 0.028 |

| MMI | Low Dose (1.5 µg/mL), No Albumin | 0.165 ± 0.025 | 0.095 ± 0.029 |

| MMI | Low Dose (1.5 µg/mL), With Albumin | 0.232 ± 0.153 | 0.122 ± 0.088 |

| MMI | High Dose (15 µg/mL), No Albumin | 0.174 ± 0.009 | 0.120 ± 0.005 |

Following administration to the mother, localization of radioactivity from labelled PTU has been observed in the human fetal thyroid, indicating that the drug not only reaches the fetal circulation but also accumulates in the fetal target tissue. oup.comnih.gov

Biotransformation Pathways and Metabolite Characterization

The metabolism of 2-thiouracil derivatives is extensive and occurs primarily in the liver. nih.gov The resulting metabolites are generally more water-soluble, facilitating their excretion. wikipedia.org Key biotransformation pathways include conjugation reactions (glucuronidation and sulfation) and oxidative metabolism.

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation are major Phase II metabolic pathways for propylthiouracil (PTU). nih.govnih.gov These processes conjugate the parent molecule with glucuronic acid or sulfate (B86663), respectively, to increase its hydrophilicity and promote urinary excretion. drugbank.comnih.gov Approximately 35% of a PTU dose is excreted in the urine as metabolites, including glucuronide and sulfate conjugates, within 24 hours. drugbank.comnih.gov

In vitro studies using guinea pig liver microsomes have successfully identified the β-glucuronide conjugate of PTU and 2-thiouracil. capes.gov.br More recent research using HPLC-MS/MS has further characterized the N-β-D glucuronide of PTU (PTU-GLU). nih.govresearchgate.net Investigations into the specific UGT isoforms responsible for this reaction have identified UGT1A9 as an important enzyme in the glucuronidation of PTU. nih.govresearchgate.net While sulfated metabolites of PTU are known to be formed, detailed characterization of the specific sulfotransferase enzymes involved is less defined. nih.govoup.com

Oxidative metabolism is a critical pathway for 2-thiouracil derivatives, leading to the formation of several reactive and stable metabolites. This process is particularly relevant within the thyroid gland, where high levels of peroxidases exist. nih.govoup.com

Studies of propylthiouracil (PTU) metabolism in activated neutrophils and by myeloperoxidase (MPO) have identified three primary oxidized metabolites: PTU-disulfide, propyluracil-2-sulfinate (a sulfenic acid derivative), and propyluracil-2-sulfonate (a sulfonic acid derivative). nih.govtandfonline.com The formation of these metabolites is dependent on an MPO/H₂O₂/Cl⁻ system. nih.gov

Within the rat thyroid, the major metabolite of PTU has been identified as propyluracil-2-sulfinate (PTU-SO₂H), accounting for nearly 50% of the drug's radioactivity 6 hours after administration. oup.com Propyluracil-2-sulfonate (PTU-SO₃H) was also identified, along with the parent PTU. oup.com These findings confirm that oxidation is a primary metabolic fate of PTU within its target tissue. oup.com

Table 2: Major Oxidative Metabolites of Propylthiouracil (PTU) Identified in Preclinical Models oup.comnih.govtandfonline.com

| Metabolite | Chemical Name | Model System |

| PTU-disulfide | N/A | Activated Neutrophils |

| PTU-SO₂H | Propyluracil-2-sulfinate | Rat Thyroid, Activated Neutrophils |

| PTU-SO₃H | Propyluracil-2-sulfonate | Rat Thyroid, Activated Neutrophils, Rat Bone Marrow Peroxidases |

| Propyluracil | 6-n-propyluracil | Rat Thyroid, Rat Bone Marrow Peroxidases |

During the metabolic profiling of 2-thiouracil derivatives, several metabolites have been detected that could not be immediately identified. In a study of PTU metabolism in rat thyroids, researchers noted an "unknown peak 3" during chromatographic analysis. oup.com This compound was observed to be highly unstable, preventing positive identification, though it was hypothesized that it might be a thiolsulfonic ester. oup.com

Furthermore, broader metabolomics studies in rats administered PTU have revealed systemic changes in the metabolome. One such untargeted analysis identified 495 distinct metabolites, of which 41 were structurally unknown, indicating that the full metabolic profile of PTU and its impact on endogenous pathways is still under investigation. nih.gov

Proposed Metabolic Pathways for 2-Thiouracil Analogues

The metabolism of 2-thiouracil derivatives is a complex process involving several biochemical transformations. Based on studies of 2-thiouracil and its alkylated analogues like propylthiouracil, the primary metabolic pathways are believed to involve conjugation and oxidation reactions.

In studies on rats, propylthiouracil was found to be extensively metabolized. oup.com A significant portion of the drug is conjugated with glucuronic acid to form PTU-glucuronide, a major metabolite found in both urine and bile. oup.com Another conjugation pathway involves sulfation. oup.com

In addition to conjugation, oxidation of the thiouracil structure occurs. One of the identified metabolites of PTU is propyluracil (PU), indicating the replacement of the sulfur atom with oxygen. oup.com Furthermore, S-methylation has been identified as a detoxification pathway, leading to the formation of S-methyl propylthiouracil (S-methyl PTU). oup.comresearchgate.net An S-conjugate of PTU or its metabolite has also been noted as a major, though unidentified, metabolite. oup.com

The size and nature of the alkyl substituents at the C5 and C6 positions of the thiouracil ring, such as the butyl and propyl groups in 5-Butyl-6-propyl-2-thiouracil, are expected to influence the rate and extent of these metabolic transformations. mdpi.com The lipophilicity conferred by these alkyl chains may affect the affinity of the compound for metabolizing enzymes.

A proposed general metabolic pathway for 2-thiouracil is initiated by enzymatic oxidation, which can be followed by various conjugation reactions. This foundational pathway is likely shared by its derivatives, with variations in the resulting metabolites depending on the specific substituents. researchgate.net

| Metabolite | Metabolic Pathway | Percentage of Total Urinary Radioactivity (%) |

|---|---|---|

| Unaltered Propylthiouracil | N/A | 42.3 |

| PTU-glucuronide | Glucuronidation | 16.0 |

| Sulfate | Sulfation | 7.0 |

| Propyluracil (PU) | Oxidation | 5.1 |

| S-methyl propylthiouracil (S-methyl PTU) | S-methylation | 3.5 |

| Unidentified S-conjugate | Conjugation | 22.0 |

Excretion Routes and Systemic Clearance Mechanisms

The elimination of 2-thiouracil derivatives from the body occurs through multiple routes, primarily via the kidneys and to a lesser extent, the biliary system. Studies on propylthiouracil have shown that a substantial portion of the drug and its metabolites are excreted in the urine. drugbank.comnih.gov In rats, approximately 35% of an administered dose of PTU is excreted in the urine as both intact drug and conjugated forms within 24 hours. oup.comdrugbank.com

Systemic clearance of propylthiouracil is relatively rapid, with a reported clearance of around 120 ml/min/m². nih.gov The plasma half-life of PTU is approximately 1 to 2 hours. nih.govwikipedia.org However, the duration of its antithyroid action is considerably longer, which is attributed to its accumulation in the thyroid gland. nih.govwikipedia.org Less than 10% of PTU is excreted unchanged in the urine, underscoring the importance of metabolic transformation prior to elimination. nih.govwikipedia.org The clearance of propylthiouracil appears to be unchanged in the elderly. nih.gov

| Parameter | Value |

|---|---|

| Bioavailability | 80-95% |

| Protein Binding | ~80% |

| Volume of Distribution | ~30 L |

| Half-life | 1-2 hours |

| Clearance | ~120 ml/min/m² |

| Excretion (unchanged in urine) | <10% |

Intrathyroidal Metabolism Kinetics and Potential for Self-Inhibition

A key aspect of the pharmacology of 2-thiouracil derivatives is their intrathyroidal metabolism, which is intrinsically linked to their mechanism of action. These compounds are concentrated in the thyroid gland, where they inhibit thyroid peroxidase (TPO), the enzyme crucial for thyroid hormone synthesis. drugbank.comwikipedia.org

Studies with propylthiouracil and methimazole have revealed that the intrathyroidal metabolism of these drugs is significantly affected by their dosage. nih.govdeepdyve.com At lower doses, the concentration of unchanged drug within the thyroid gland is markedly higher than in the serum. nih.govdeepdyve.com However, as the dosage increases, a notable inhibition of the drug's own intrathyroidal metabolism is observed. nih.govdeepdyve.com This phenomenon of self-inhibition suggests that at higher concentrations, the drug saturates or inhibits the very enzymatic systems responsible for its metabolism within the thyroid. nih.govdeepdyve.comnih.gov

This dose-dependent effect is consistent with in vitro findings where PTU and methimazole inhibit their own oxidation by the TPO system. nih.govnih.gov The inhibition of TPO-catalyzed iodination by these drugs can be either reversible or irreversible, depending on the ratio of the drug to iodide concentration. nih.gov

The kinetics of intrathyroidal metabolism are also influenced by the iodine status of the individual. In iodine-deficient states, the intrathyroidal metabolism of PTU is markedly reduced, which aligns with in vitro observations. nih.govdeepdyve.com Propylthiouracil has also been shown to inhibit the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3), an effect not shared by methimazole. drugbank.comnih.govwikipedia.org The butyl and propyl substitutions in 5-Butyl-6-propyl-2-thiouracil may influence its potency as an inhibitor of both TPO and deiodinase enzymes. nih.gov

Future Research Directions and Translational Perspectives for Alkyl Substituted Thiouracils

Development of Next-Generation Thiouracil-Based Chemical Probes and Modulators

The development of sophisticated chemical probes and modulators based on the thiouracil scaffold is a primary objective for future research. These tools are essential for dissecting complex biological pathways and validating novel drug targets. Building upon the foundational structure of compounds like 6-n-propyl-2-thiouracil (PTU), researchers are designing derivatives to achieve greater potency and selectivity. mdpi.comnih.gov

A key strategy involves structure-based design to modify the thiouracil nucleus, aiming to enhance interactions with specific biological targets. mdpi.comnih.gov For example, modifications at the C4 and C5 positions of the thiouracil ring are being explored to improve binding affinity and inhibitory activity against enzymes like lactoperoxidase (LPO), a key player in thyroid hormone biosynthesis. mdpi.comnih.gov By targeting hydrophobic channels in the enzyme's active site, these next-generation modulators aim to offer improved therapeutic profiles over existing antithyroid agents. nih.govresearchgate.net Research has shown that certain structural modifications can lead to derivatives that are significantly more potent in reducing thyroid hormone levels compared to the parent compound, PTU. mdpi.comnih.govresearchgate.net

These efforts are not limited to antithyroid applications. Thiouracil derivatives are also being developed as probes for other enzyme systems, including histone deacetylases (HDACs), indicating a broadening of their potential therapeutic applications into oncology. mdpi.comnih.govnih.gov

Elucidation of Novel Biological Targets and Signaling Pathways

A significant frontier in thiouracil research is the identification of novel biological targets beyond the well-established thyroid peroxidase. This expansion could unlock new therapeutic avenues for a range of diseases. Recent studies have successfully identified alkyl-substituted thiouracils as potent inhibitors of histone deacetylases (HDACs), particularly HDAC1 and HDAC4, which are implicated in cancer. mdpi.comnih.govtandfonline.com

The discovery of these new targets suggests that thiouracils can modulate signaling pathways involved in cell cycle regulation, apoptosis, and gene expression. mdpi.comtandfonline.com For instance, certain thiouracil derivatives have been shown to induce cell cycle arrest at the G0–G1 phase and promote apoptosis in cancer cell lines by increasing levels of caspases-3 and -8. mdpi.comnih.govtandfonline.com

Further research is aimed at uncovering the full spectrum of molecular interactions for this class of compounds. Investigating their effects on pathways such as RAS/MAPK and NF-κB could reveal additional therapeutic opportunities. nih.gov The ability of thiouracil analogues to inhibit enzymes like cytochrome b5 reductase 3 also points towards potential applications in modulating nitric oxide bioavailability, with implications for cardiovascular diseases. researchgate.net

Table 1: Emerging Biological Targets for Alkyl-Substituted Thiouracils

| Target Enzyme/Protein | Associated Disease/Process | Key Research Findings |

| Histone Deacetylase 1 (HDAC1) | Cancer | Thiouracil derivatives show potent inhibitory activity, comparable to reference inhibitors. mdpi.comnih.gov |

| Histone Deacetylase 4 (HDAC4) | Cancer | Certain analogues exhibit superior inhibitory activity compared to standard inhibitors. mdpi.comnih.gov |

| Cytochrome b5 Reductase 3 (CYB5R3) | Cardiovascular Disease | Structure-guided modifications of propylthiouracil (B1679721) yielded novel inhibitors that increase nitric oxide bioavailability. researchgate.net |

| Cyclin-Dependent Kinase 2A (CDK2A) | Cancer | 2-Thiouracil-5-sulfonamide derivatives demonstrated significant inhibition of CDK2A. mdpi.com |

| 15-Lipoxygenase (15-LOX) | Inflammation, Oxidative Stress | Novel 2-thiouracil-5-sulfonamides show potent antioxidant activity via 15-LOX inhibition. mdpi.com |

Advanced Computational Design for Optimized Ligand Discovery

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new thiouracil-based ligands. By leveraging the crystal structures of target enzymes, such as lactoperoxidase (LPO) and histone deacetylases (HDACs), researchers can design novel derivatives with optimized binding affinities and specificities. mdpi.comnih.govmdpi.com

Molecular docking studies are used to predict the binding modes of newly designed thiouracil analogues within the active sites of their target proteins. mdpi.commdpi.com This allows for a virtual screening process that prioritizes compounds with the most favorable interactions for synthesis and biological testing. For example, modeling studies based on the LPO-PTU complex have guided the synthesis of new derivatives that target specific hydrophobic side chains within the enzyme's binding pocket, leading to enhanced antithyroid activity. mdpi.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are also being employed to correlate the structural features of thiouracil derivatives with their biological activities. nih.govresearchgate.net These computational models help to identify the key molecular properties that govern potency and selectivity, thereby accelerating the discovery of optimized lead compounds. The binding free energies of these compounds can be calculated to further refine the selection of the most promising candidates for development. mdpi.com

Innovative Synthetic Strategies for Enhanced Structural Diversity of Analogues

Expanding the structural diversity of thiouracil analogues is crucial for exploring a wider range of biological activities. Modern synthetic organic chemistry offers a variety of innovative strategies to achieve this goal. Current research focuses on developing efficient and versatile synthetic routes to access novel derivatives that are not easily accessible through traditional methods.

Key strategies include the functionalization of the core 2-thiouracil (B1096) nucleus. For example, chlorosulfonation of the 2-thiouracil ring provides a versatile intermediate that can be further modified to create a range of sulfonamide derivatives with potential anticancer and antioxidant properties. mdpi.commdpi.com Another approach involves the base-catalyzed alkylation of the thiouracil scaffold, which allows for the introduction of diverse alkyl and aryl groups at the sulfur or nitrogen atoms, leading to compounds with novel antibacterial and cytotoxic profiles. researchgate.net

Furthermore, multicomponent reactions and cyclo-condensation strategies are being used to construct more complex, fused-ring systems. For instance, reacting chlorinated thiouracil derivatives with compounds like glycine (B1666218) or hydrazine (B178648) can yield imidazopyrimidines and hydrazinopyrimidines, respectively, expanding the chemical space of accessible analogues. nih.gov These innovative synthetic methods are essential for generating libraries of diverse thiouracil derivatives for high-throughput screening and the discovery of new therapeutic agents. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structure of 5-Butyl-6-propyl-2-thiouracil?

- Methodological Answer :

- HPLC : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>99% as per technical specifications) .

- NMR Spectroscopy : Employ H and C NMR to confirm structural integrity, focusing on thiouracil-specific peaks (e.g., S-H proton at δ 3.5–4.0 ppm and carbonyl signals) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNOS = 170.23 g/mol) and fragmentation patterns .

- SMILES/InChI : Cross-verify structural descriptors (e.g., SMILES: [nH]1c(c(CCC)c[nH]c1=S)=O) for database alignment .

Q. How can researchers optimize the synthesis of 5-Butyl-6-propyl-2-thiouracil to improve yield?

- Methodological Answer :

- Reagent Selection : Use phosphorus oxychloride (POCl) for cyclization steps, as demonstrated in analogous thiouracil syntheses .

- Temperature Control : Maintain reaction temperatures between 80–100°C to minimize side reactions (e.g., over-chlorination) .

- Purification : Employ recrystallization from ethanol-water mixtures to isolate high-purity crystals .

- Yield Tracking : Compare yields under varying stoichiometric ratios (e.g., 1:1.2 molar ratio of thiourea to carbonyl precursor) .

Q. What stability considerations are critical for storing 5-Butyl-6-propyl-2-thiouracil in laboratory settings?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (evidenced by HPLC stability assays) .

- Moisture Control : Use desiccants in storage containers to avoid hydrolysis of the thiocarbonyl group .

- Long-Term Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. What experimental designs are appropriate for investigating the inhibitory mechanism of 5-Butyl-6-propyl-2-thiouracil on thyroid peroxidase (TPO)?

- Methodological Answer :

- In Vitro Enzyme Assays : Use recombinant TPO in a spectrophotometric assay with guaiacol as a substrate, measuring inhibition kinetics (IC) .

- Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots to determine inhibition type by varying substrate concentrations .

- Molecular Docking : Validate binding interactions using software like AutoDock Vina, focusing on sulfur-mediated TPO active-site interactions .

Q. How can researchers resolve contradictions in reported metabolic pathways of 5-Butyl-6-propyl-2-thiouracil across in vivo and in vitro models?

- Methodological Answer :

- Comparative Metabolism Studies : Parallel in vitro (hepatocyte cultures) and in vivo (rodent models) assays with LC-MS/MS to identify species-specific metabolites .

- Isotopic Labeling : Use C-labeled compound to track metabolic fate in excretion studies .

- CYP450 Profiling : Screen cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4) to clarify enzyme contributions to metabolic discrepancies .

Q. What methodological frameworks are recommended for reconciling conflicting data on the compound’s pharmacokinetic (PK) parameters?

- Methodological Answer :

- Population PK Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in absorption/distribution .

- Meta-Analysis : Aggregate published PK data (e.g., C, t) using PRISMA guidelines to identify outliers and consensus values .

- In Silico Simulations : Use physiologically based pharmacokinetic (PBPK) models to predict tissue-specific exposure and validate against empirical data .

Methodological Best Practices

- Data Reporting : Follow guidelines from to detail experimental parameters (e.g., impedance cardiography analogs for physiological studies) .

- Confounder Control : Explicitly list principal confounders (e.g., diet, co-administered drugs) in in vivo studies to enhance reproducibility .

- Transparency : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral data (NMR, MS) in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.